molecular formula C9H7NO4 B149771 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 134997-87-8

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B149771
CAS RN: 134997-87-8
M. Wt: 193.16 g/mol
InChI Key: CIYUDMUBYRVMLP-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as key precursors in the synthesis of various important compounds.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored in several studies. A two-step protocol has been developed for the synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, which involves intramolecular arylamination catalyzed by a RuPhos Palladacycle . Another approach for the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates involves the reaction of ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride . Additionally, a synthesis method for nitro-substituted 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid has been reported, starting from 4-hydroxy-3-nitrobenzoic acid and involving steps such as esterification, etherification, reductive cyclization, nitration, and hydrolysis .

Molecular Structure Analysis

The molecular structure of these compounds has been established through various analytical techniques. For instance, the structure of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates was confirmed by X-ray analysis and NMR correlation spectroscopy . The configuration around the double bond of certain stereoisomers was also established by X-ray diffraction analysis .

Chemical Reactions Analysis

The 1,4-benzoxazine derivatives participate in various chemical reactions. For example, the synthesis of optically active 1,4-benzoxazinones and 1,5-benzoxazepinones involves regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines . The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines is another reaction that leads to the formation of 1,4-benzoxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methyl and chloro groups at specific positions can significantly affect the compound's activity, as seen in the structure-activity relationships of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, which exhibit potent serotonin-3 (5-HT3) receptor antagonistic activity . The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from salicylamide and various aldehydes and ketones also highlights the versatility of these compounds in forming different structures with distinct properties .

Scientific Research Applications

Synthesis and Chemical Properties

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its derivatives are primarily involved in chemical synthesis and the study of their properties. For instance, Yin Du-lin explored the synthesis of nitro-derivatives of this compound, confirming their structures through various spectroscopic methods (Yin Du-lin, 2007). Similarly, A. O. Fitton and M. Ward discussed the synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, resulting from the hydrolysis of their corresponding esters (Fitton & Ward, 1971).

Biochemical Studies and Hydrolysis

Y. Iwanami et al. investigated the hydrolysis of various derivatives of this compound, leading to the formation of pyruvic acid, carbon dioxide, and amines (Iwanami et al., 1964). This study highlights the compound's potential in biochemical processes.

Antibacterial Activities

Research by I. Hayakawa et al. demonstrated potent antibacterial activities of certain analogues against Gram-positive and Gram-negative pathogens (Hayakawa et al., 1984). Similarly, Naveen Kadian et al. synthesized and evaluated various analogues for their antibacterial activity against strains like E. coli and Staphylococcus aureus (Kadian et al., 2012).

Novel Synthesis Methods

Innovative synthesis methods for derivatives of this compound have been developed, as explored by 詹淑婷, using 2-aminophenol as a starting material (詹淑婷, 2012).

Other Applications

J. Dunkers and H. Ishida investigated the use of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts, indicating the compound's utility in material science (Dunkers & Ishida, 1999). Furthermore, W. Wattanathana et al. discussed other practical applications of benzoxazines, such as in luminescent materials and as ligands for cations (Wattanathana et al., 2017).

Safety and Hazards

The safety and hazards of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid have been studied. It has been classified as an irritant and has a hazard statement of H302 .

Future Directions

Future research directions could include further investigation into the mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, as well as its potential applications in treating diseases .

Mechanism of Action

Target of Action

The primary target of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as an inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition can lead to the accumulation of DNA damage in the cell, which can ultimately lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival.

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYUDMUBYRVMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351647
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134997-87-8
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylic acid methyl ester (3.13 g, 15.1 mmol) in THF/H2O (3:1; 76 mL) was added a LiOH (4 M in H2O; 19.0 mL, 75.5 mmol), and the solution was stirred at RT for 24 h. The solution was concentrated, diluted with H2O (50 mL), and acidified to pH<1 with conc. HCl. The resulting precipitate was collected by filtration afforded 7.6 g of the title compound contaminated with excess HCl and H2O. MS (ESI): exact mass calculated for C6H7NO4, 193.04; m/z found, 194.2 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 10.85 (br s, 1H), 7.50-7.47 (m, 2H), 6.99 (d, J=8.3, 1H), 4.63 (s, 2H).
Quantity
3.13 g
Type
reactant
Reaction Step One
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Quantity
19 mL
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Quantity
76 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 18 (1.0 mmol) in dioxane (4 mL) was added aqueous LiOH (1 M, 4 mL, 4.0 mmol). The solution was stirred at 23° C. for 1 h and then quenched with aqueous HCl (4 M, 2 mL, 8 mmol). The resulting solid was isolated by filtration, washed with water and dried in vacuo to give a white solid: 1H NMR (DMSO-d6, 400 MHz): δ=12.81 (s, 1H), 10.88 (s, 1H), 7.48-7.54 (m, 2H), 7.01 (d, J=8.3 Hz, 1H), 4.67 ppm (s, 2H). ESI-MS: m/z 194.0 (M+H)+.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
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4 mL
Type
solvent
Reaction Step One
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Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-amino-4-hydroxybenzoic acid (4.0 g, 26.0 mmol) was dissolved in 168 mL of chloroform. 92 mL of saturated sodium bicarbonate solution was added and the new bi-phase mixture was stirred vigorously and cooled to 0° C. using an ice bath. Bromoacetylbromide (3.42 mL, 39 mmol) was added drop-wise. Fifteen minutes later the solution was removed from the ice bath and maintained at room temperature for 48 hours. HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) chromatogram indicated that all of the starting material was gone and a new peak (Rt=3.7 min) had formed. The reaction mixture was quenched using concentrated hydrochloric acid until the solution reached a pH of 2. The organic layer was separated and the aqueous phase was extracted with 100 mL of chloroform. The combined organic layers were treated with 75 mL of 10% hydrochloric acid solution and separated once again. The organic phase was dried over Na2SO4, filtered and concentrated to give 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (4.8 g, 24.7 mmol, 95%) as an off-white amorphous solid. MS (ES) m/e 194 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
solvent
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
Quantity
3.42 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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